

Application Note: Quantitative Analysis of Toddalolactone in Mouse Blood using LC-MS/MS

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Compound of Interest

Compound Name: Toddalosin

Cat. No.: B1180838

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Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Toddalolactone in mouse blood. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and a rapid UPLC separation, providing a reliable and efficient workflow for pharmacokinetic studies and other research applications. The method demonstrates excellent linearity, precision, accuracy, and recovery, with a lower limit of quantification of 5 ng/mL.

Introduction

Toddalolactone, a natural coumarin isolated from *Toddalia asiatica* (L.) Lam., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-thrombotic effects.[1][2] To facilitate further research and development of Toddalolactone as a potential therapeutic agent, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of Toddalolactone in mouse blood using a UPLC-MS/MS system.

Experimental

Materials and Reagents

- Toddalolactone (purity >98%)

- Oxypeucedanin hydrate (Internal Standard, IS, purity >98%)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Ethyl acetate (HPLC grade)
- Water (Milli-Q or equivalent)
- Mouse blood (blank)

Equipment

- UPLC system (e.g., ACQUITY H-Class, Waters Corp.)
- Tandem mass spectrometer (e.g., XEVO TQS-micro, Waters Corp.) with an electrospray ionization (ESI) source
- UPLC column: BEH C18, 1.7 μm , 2.1 x 50 mm
- Microcentrifuge
- Vortex mixer
- Nitrogen evaporator

Sample Preparation

A liquid-liquid extraction procedure is employed for the preparation of mouse blood samples.^[3]

- Pipette 20 μL of mouse blood into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard solution (Oxypeucedanin hydrate, 100 ng/mL in methanol).
- Add 1 mL of ethyl acetate.

- Vortex the tube for 1 minute.
- Centrifuge at 3,000 rpm for 10 minutes at 4 °C.
- Transfer 0.9 mL of the supernatant to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 µL of methanol.
- Centrifuge to pellet any insoluble material.
- Inject 2 µL of the supernatant into the UPLC-MS/MS system.

Chromatographic Conditions

- Column: UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[[1](#)]
- Column Temperature: 30 °C[[1](#)]
- Mobile Phase A: Water with 0.1% formic acid[[1](#)]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[[1](#)]
- Flow Rate: 0.4 mL/min[[1](#)]
- Gradient:
 - 0-0.2 min: 10% B
 - 0.2-1.4 min: 10-85% B
 - 1.4-2.0 min: 85% B
 - 2.0-2.1 min: 85-10% B
 - 2.1-3.5 min: 10% B[[1](#)]

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive[3]
- Scan Type: Multiple Reaction Monitoring (MRM)[3]
- Capillary Voltage: 2 kV[3]
- Source Temperature: 150 °C[3]
- Drying Gas Temperature: 450 °C[3]
- Drying Gas Flow: 900 L/h[3]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Toddalolactone	309.2	205.2	20	24
Oxypeucedanin hydrate (IS)	305.1	203.0	34	10

Results and Discussion

The developed LC-MS/MS method was validated according to the US Food and Drug Administration (FDA) bioanalytical guidelines.[1] The method demonstrated high selectivity with no significant interference from endogenous components in the blank mouse blood.[1]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5–4,000 ng/mL with a correlation coefficient (r) greater than 0.995.[3] The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a precision of 12.5% and accuracy of 90.9%.[3] The limit of detection (LOD) was determined to be 2 ng/mL.[3]

Precision and Accuracy

The intra-day and inter-day precision was less than 13%, and the accuracy ranged from 90.9% to 108.4% for quality control (QC) samples at low, medium, and high concentrations.[3]

Table 1: Precision and Accuracy of the Method[1][3]

QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
10 (Low)	< 13	< 13	90.9 - 108.4
450 (Medium)	< 13	< 13	90.9 - 108.4
3600 (High)	< 13	< 13	90.9 - 108.4

Recovery and Matrix Effect

The liquid-liquid extraction method provided consistent and high recovery of Toddalolactone from mouse blood, which was greater than 77.3%.[1] The matrix effect was evaluated and found to be in the range of 93.5% to 98.4%, indicating minimal ion suppression or enhancement from the biological matrix.[3]

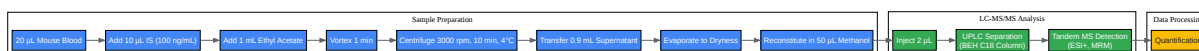
Table 2: Recovery and Matrix Effect[1][3]

Analyte	Recovery (%)	Matrix Effect (%)
Toddalolactone	> 77.3	93.5 - 98.4

Stability

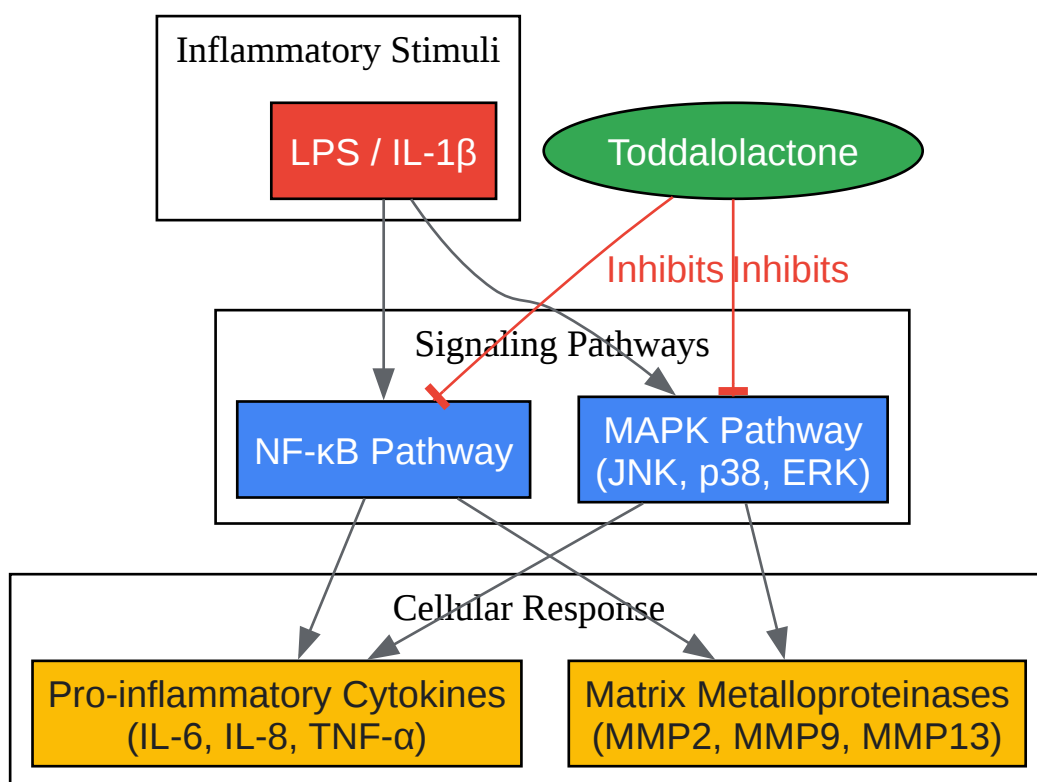
Toddalolactone was found to be stable in mouse blood under various storage and handling conditions, including at room temperature for 2 hours, at -20 °C for 30 days, and after three freeze-thaw cycles.[3] The accuracy under these conditions was between 86% and 115%, with a precision of less than 13%.[3]

Visualizations



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Caption: Experimental workflow for Toddalolactone quantification.



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